molecular formula C8H11NO B1277136 6-Amino-2,3-dimethylphenol CAS No. 23363-74-8

6-Amino-2,3-dimethylphenol

Cat. No.: B1277136
CAS No.: 23363-74-8
M. Wt: 137.18 g/mol
InChI Key: ZRTQIWOAHUHCJE-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethylphenol (ADMP) is an aromatic amino compound that is widely used in research and industry. It is a derivative of 2,6-dimethylphenol and is often used as a starting material in the synthesis of various compounds. The molecular formula of ADMP is C8H11NO .


Synthesis Analysis

The synthesis of new azodye derived from 2-Amino-6-ethoxybenzothiazole and 4-Chloro-3,5-dimethylphenol has been reported . The characterization of the dye has been described by elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H11NO . The average mass is 137.179 Da and the monoisotopic mass is 137.084061 Da .


Chemical Reactions Analysis

The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .


Physical and Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 173.64 . It is a solid at room temperature .

Scientific Research Applications

Polymerization Catalysts

  • Polymer Synthesis : 6-Amino-2,3-dimethylphenol is used in catalyst systems for polymerizing 2,6-dimethylphenol, contributing to the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic (Kim, Shin, Kim, Kim, & Kim, 2018).
  • Catalytic Studies : The compound's role in catalytic activities, particularly in oxidative polymerizations, has been a subject of interest, as it influences the rates of polymerization processes (Guieu, Lanfredi, Massera, Pachón, Gamez, & Reedijk, 2004).

Environmental Chemistry and Degradation

  • Atmospheric Oxidation : Studies have focused on the degradation mechanisms of dimethylphenol isomers in the atmosphere, particularly their reaction with OH radicals, which is crucial in understanding their environmental impact and role in combustion processes (Sandhiya, Kolandaivel, & Senthilkumar, 2013).
  • Biodegradation : Research on the biodegradation of 2,6-Dimethylphenol by specific bacterial strains like Mycobacterium neoaurum provides insights into potential bioremediation techniques for environments contaminated with this compound (Ji, Zhang, Liu, Zhu, & Yan, 2019).

Mechanism of Action

While specific information on the mechanism of action of 6-Amino-2,3-dimethylphenol was not found, aminoglycosides, which are a class of compounds containing amino groups, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .

Properties

IUPAC Name

6-amino-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTQIWOAHUHCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424680
Record name 6-amino-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23363-74-8
Record name 6-amino-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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